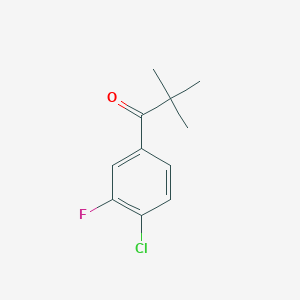

4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone

Description

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBWVJXROFOWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642473 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-30-8 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Steps :

Reagents :

- 4-chlorobenzoyl chloride

- 3-fluorotoluene

- Aluminum chloride (AlCl₃) as the Lewis acid catalyst

-

- Mix the aromatic compound (3-fluorotoluene) with 4-chlorobenzoyl chloride in an inert solvent such as dichloromethane.

- Add aluminum chloride slowly to the reaction mixture under controlled temperature (0–5°C) to prevent side reactions.

- Stir the mixture at room temperature for several hours to ensure complete reaction.

- Quench the reaction with water or dilute hydrochloric acid to neutralize excess aluminum chloride.

- Extract the product using an organic solvent and purify it via recrystallization or column chromatography.

Reaction Scheme :

$$

\text{C₆H₄ClCOCl} + \text{C₆H₄FCH₃} \xrightarrow{\text{AlCl₃}} \text{C₁₁H₁₂ClFO}

$$

Key Notes :

- The position of the substituents (chloro and fluoro groups) on the aromatic ring is critical to obtaining the desired product.

- This method ensures high selectivity and yield when performed under optimal conditions.

Direct Fluorination of Propiophenone Derivatives

An alternative route involves fluorinating a propiophenone derivative that already contains a chloro group.

Steps :

Reagents :

- 4'-Chloro-2,2-dimethylpropiophenone

- Selectfluor or N-fluorobenzenesulfonimide (NFSI) as fluorinating agents

-

- Dissolve 4'-chloro-2,2-dimethylpropiophenone in an aprotic solvent such as acetonitrile.

- Add the fluorinating agent slowly to the solution at room temperature.

- Stir for several hours until the reaction completes.

- Purify the product by extraction and recrystallization.

Reaction Scheme :

$$

\text{C₁₁H₁₂ClO} + \text{Selectfluor} \rightarrow \text{C₁₁H₁₂ClFO}

$$

Key Notes :

- This method is advantageous for introducing fluorine selectively into specific positions on the aromatic ring.

- Careful control of reaction conditions is required to avoid over-fluorination or degradation of the starting material.

Halogen Exchange Reactions

Halogen exchange reactions can also be used to synthesize this compound by replacing a bromine or iodine atom with fluorine.

Steps :

Reagents :

- 4'-Chloro-2,2-dimethyl-3'-bromopropiophenone

- Potassium fluoride (KF) or cesium fluoride (CsF)

-

- Dissolve the bromo derivative in a polar aprotic solvent such as dimethylformamide (DMF).

- Add potassium fluoride or cesium fluoride as a fluorine source.

- Heat the mixture at elevated temperatures (100–120°C) for several hours.

- Cool, extract, and purify the product.

Reaction Scheme :

$$

\text{C₁₁H₁₂ClBrO} + KF \rightarrow \text{C₁₁H₁₂ClFO}

$$

Key Notes :

- This method is particularly useful when brominated intermediates are readily available.

- The choice of solvent and fluoride source significantly impacts reaction efficiency.

Comparative Data Table

| Method | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Friedel-Crafts Acylation | 4-chlorobenzoyl chloride, AlCl₃ | High yield; widely used | Requires careful control of reaction conditions |

| Direct Fluorination | Selectfluor or NFSI | Selective fluorination | Limited availability of starting materials |

| Halogen Exchange Reaction | Potassium fluoride, DMF | Efficient halogen substitution | High temperatures required |

General Notes

- The molecular formula of this compound is $$ \text{C}{11}\text{H}{12}\text{ClFO} $$, with a molecular weight of approximately 214.66 g/mol.

- The chloro and fluoro substituents significantly influence its reactivity and are critical for its biological activity.

- Purity levels above 97% are typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2,2-dimethyl-3’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

Oxidation: Formation of 4’-chloro-2,2-dimethyl-3’-fluorobenzoic acid.

Reduction: Formation of 4’-chloro-2,2-dimethyl-3’-fluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone serves as an important intermediate in the synthesis of more complex organic molecules. It can be synthesized from readily available starting materials such as 4-chlorobenzaldehyde and 4-fluorobenzaldehyde through various synthetic routes. The compound can participate in numerous chemical reactions, including:

- Nucleophilic substitutions : The halogen atoms can facilitate nucleophilic attack, leading to the formation of substituted derivatives.

- Reduction reactions : This compound can be reduced to alcohol derivatives using reagents like lithium aluminum hydride or sodium borohydride.

- Oxidation reactions : It can be oxidized to yield carboxylic acids or other oxidized products depending on the reaction conditions.

Biological Applications

The biological activity of this compound has been explored in various contexts:

- Pharmacological Research : The compound has been investigated for its potential therapeutic properties. Its interaction with biological targets such as enzymes and receptors suggests possible applications in drug development. The presence of halogen substituents enhances its binding affinity, which is crucial for modulating enzyme activity or receptor functions .

- Anticancer Studies : Preliminary studies indicate that derivatives of this compound may exhibit inhibitory effects on cancer cell lines. For example, compounds with similar structural features have shown significant cytotoxicity against MCF-7 breast cancer cells, suggesting that this compound could potentially be explored for similar applications .

Material Science

In materials science, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties:

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties tailored for applications in coatings, adhesives, and other materials.

- Fluorinated Compounds : Its fluorinated nature allows it to impart desirable characteristics such as thermal stability and chemical resistance to the materials it is incorporated into.

Case Study 1: Synthesis of Novel Anticancer Agents

A study explored the synthesis of novel derivatives based on this compound aimed at enhancing anticancer activity. The synthesized compounds were tested against various cancer cell lines, revealing promising results with several analogues exhibiting IC50 values below 20 μM against MCF-7 cells. This underscores the potential of this compound in developing effective anticancer therapies .

Case Study 2: Development of Fluorinated Polymers

Research focused on incorporating this compound into polymer matrices to improve their mechanical and thermal properties. The resulting fluorinated polymers demonstrated enhanced stability and resistance to environmental degradation compared to non-fluorinated counterparts. This application highlights the versatility of this compound in material science .

Mechanism of Action

The mechanism of action of 4’-Chloro-2,2-dimethyl-3’-fluoropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro and fluoro groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Propiophenones

Key structural variations among analogs include halogen type (Cl, F, Br), substitution patterns, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| 4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone | 898766-30-8 | C₁₁H₁₂ClFO | 4-Cl, 3-F, 2,2-dimethyl | 214.66 | Reference compound |

| 3-Chloro-4'-fluoropropiophenone | 347-93-3 | C₁₀H₈ClFO | 3-Cl, 4'-F | 198.62 | Lacks dimethyl group; halogen positions reversed |

| 4'-Chloro-3'-fluoropropiophenone | Not specified | C₁₀H₈ClFO | 4'-Cl, 3'-F | 198.62 | Smaller molecular weight; no dimethyl substituents |

| 2'-Chloro-3-(4-fluorophenyl)propiophenone | 898768-52-0 | C₁₅H₁₂ClFO | 2'-Cl, 4-F on separate phenyl rings | 262.71 | Biphenyl structure; higher molecular weight |

| 3-(4-Bromophenyl)-2'-chloro-4'-fluoropropiophenone | Not specified | C₁₅H₁₁BrClFO | 4-Br, 2'-Cl, 4'-F | 333.61 | Bromine substitution; bulkier structure |

Functional Implications

Halogen Positioning: The target compound’s 4-chloro and 3-fluoro substituents on the phenyl ring may enhance electronic effects (e.g., electron-withdrawing) compared to analogs like 3-Chloro-4'-fluoropropiophenone, where halogens occupy reversed positions. This could influence reactivity in cross-coupling reactions or binding affinity in bioactive molecules .

This suggests that halogenation patterns and alkyl substituents are critical for pharmacological properties.

Synthetic Utility: Analogs such as 3-chloro-N-phenyl-phthalimide (CAS 61023-66-3) are used as monomers for polyimides, highlighting the role of chloro-fluoro motifs in polymer chemistry . The target compound’s dimethyl group could offer advantages in tuning solubility or thermal stability in similar applications.

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s higher molecular weight (214.66 vs. 198.62 for simpler analogs) and dimethyl groups may reduce solubility in polar solvents compared to non-alkylated derivatives .

- Thermal Stability: Dimethyl substituents likely enhance thermal stability, a trait observed in other 2,2-dimethylpropiophenones used as intermediates under high-temperature reactions .

Biological Activity

4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone is a synthetic organic compound with significant biological activity. Its unique molecular structure, characterized by the presence of both chloro and fluoro substituents on the phenyl ring, enhances its reactivity and potential therapeutic applications. This article delves into the biological activities associated with this compound, including its antimicrobial properties, mechanism of action, and comparisons with structurally similar compounds.

- Molecular Formula : C₁₁H₁₂ClF

- Molecular Weight : 214.66 g/mol

The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, making it a candidate for potential therapeutic applications in treating infections.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of this compound can inhibit bacterial growth at concentrations ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The presence of electron-withdrawing groups (chloro and fluoro) affects the compound's binding affinity and specificity to these targets.

- Pathways Involved : The compound has been shown to modulate immune responses by interacting with pathways such as Toll-like receptor 4 signaling, leading to decreased production of proinflammatory cytokines .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2'-Chloro-2,2-dimethyl-4'-fluoropropiophenone | C₁₁H₁₂ClF | Different position of chloro and fluoro groups |

| 3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone | C₁₁H₁₂ClF | Variation in substitution pattern |

| 4-Chloroacetophenone | C₈H₇ClO | Lacks fluorine substituent; simpler structure |

| 4-Fluorobenzophenone | C₁₃H₉F | Contains no chloro group; different functional role |

The dual substitution pattern of chloro and fluoro groups in this compound significantly influences its chemical reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological applications of this compound:

- Antibacterial Activity : A comparative study demonstrated that this compound exhibited comparable inhibition zones to standard antibiotics like ceftriaxone against various bacterial strains .

- Anti-inflammatory Potential : Research has indicated that the compound may reduce inflammation through inhibition of specific enzymes involved in inflammatory pathways .

Q & A

Q. What are the established synthetic routes for 4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of a substituted benzene ring, followed by halogenation and alkylation steps. Key intermediates include fluorinated acetophenone derivatives (e.g., 4'-fluoroacetophenone analogs ) and chloro-substituted precursors. For example, 2-Chloro-2',4'-difluoroacetophenone (CAS 51336-94-8) employs halogenation under controlled conditions to introduce chloro and fluoro groups . The 2,2-dimethyl group may be introduced via alkylation using methyl halides or Grignard reagents. Purification often involves recrystallization or column chromatography, leveraging differences in solubility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect singlet peaks for the dimethyl group (δ ~1.3–1.5 ppm) and aromatic protons influenced by electron-withdrawing substituents (δ ~7.0–8.0 ppm).

- <sup>19</sup>F NMR : A distinct singlet near δ -110 to -120 ppm for the 3'-fluoro group, influenced by adjacent substituents .

- IR Spectroscopy : Strong carbonyl (C=O) stretch at ~1680–1720 cm<sup>-1</sup> and C-F stretches at ~1100–1250 cm<sup>-1</sup> .

- Mass Spectrometry : Molecular ion peak [M]<sup>+</sup> at m/z corresponding to C11H11ClFO (exact mass: ~213.06) with fragments indicating loss of methyl or halogen groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or overlapping signals. Strategies include:

- Variable Temperature NMR : To coalesce split peaks caused by slow conformational exchange .

- Deuterated Solvents : Use of DMSO-d6 or CDCl3 to minimize solvent interference .

- 2D NMR (COSY, HSQC) : To assign coupled protons and resolve aromatic region ambiguities .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-Chloro-2',4'-difluoroacetophenone ) to validate shifts.

Q. What computational methods are recommended for predicting the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. The 4'-chloro and 3'-fluoro positions are likely reactive due to electron withdrawal .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity .

- Transition State Modeling : Simulate reaction pathways using software like Gaussian or ORCA to assess activation energies for competing substitution sites .

Q. How does the steric environment created by the 2,2-dimethyl group influence the regioselectivity of functionalization reactions?

- Methodological Answer : The bulky dimethyl group at C2 hinders approach to the ortho positions, directing reactions to the para or meta positions. For example:

- Suzuki Coupling : Preferential cross-coupling occurs at the less hindered 4'-chloro position rather than the 3'-fluoro site .

- Oxidation/Reduction : Steric shielding may slow ketone reduction, requiring tailored catalysts (e.g., NaBH4 with CeCl3).

Q. What strategies optimize the crystallization of this compound for X-ray diffraction studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.